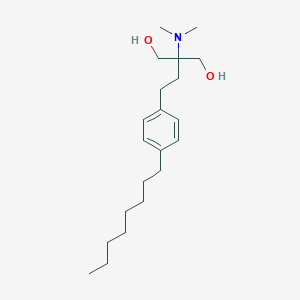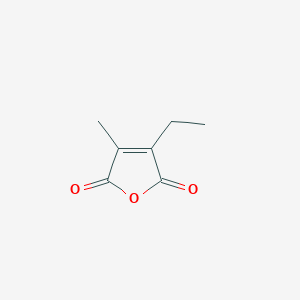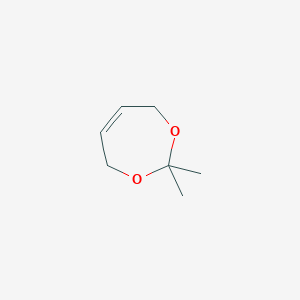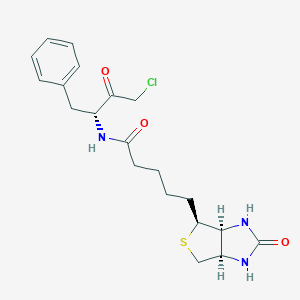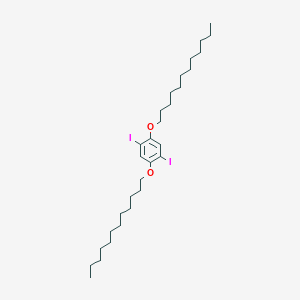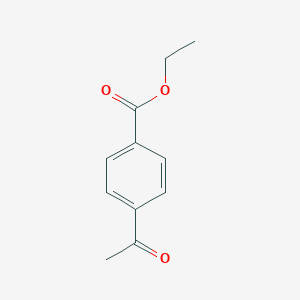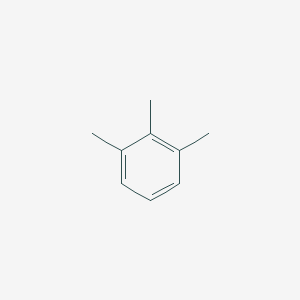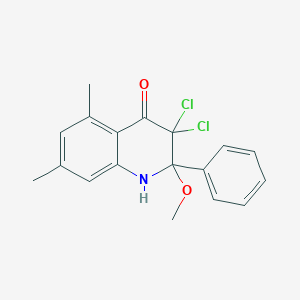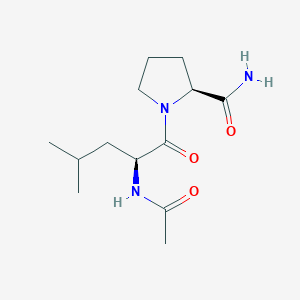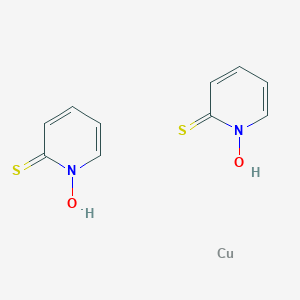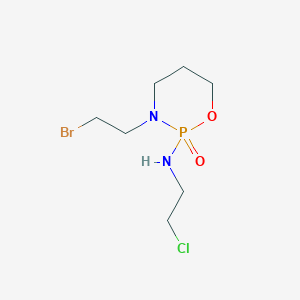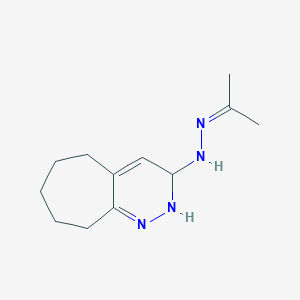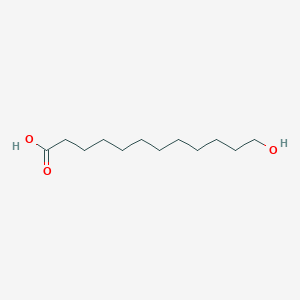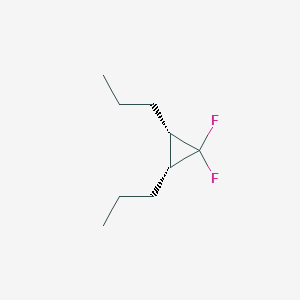![molecular formula C11H21NO2 B126531 Tert-butyl N-[(Z)-hex-2-enyl]carbamate CAS No. 144019-21-6](/img/structure/B126531.png)
Tert-butyl N-[(Z)-hex-2-enyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(Z)-hex-2-enyl]carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture to control pests. It is a colorless liquid with a faint odor and is soluble in water. TBC has been found to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips.
Wirkmechanismus
Tert-butyl N-[(Z)-hex-2-enyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This results in the accumulation of acetylcholine, a neurotransmitter, which leads to overstimulation of the nervous system and ultimately, death.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has been shown to have a number of biochemical and physiological effects on insects. It has been found to disrupt the normal functioning of the nervous system, leading to paralysis and death. Tert-butyl N-[(Z)-hex-2-enyl]carbamate has also been shown to affect the metabolism of insects, leading to a decrease in energy production and an increase in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity to non-target organisms. However, Tert-butyl N-[(Z)-hex-2-enyl]carbamate also has some limitations. It is not effective against all insect pests and may have limited efficacy against certain species. Additionally, Tert-butyl N-[(Z)-hex-2-enyl]carbamate may have some negative effects on the environment, such as the potential for groundwater contamination.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-[(Z)-hex-2-enyl]carbamate. One area of interest is the development of new formulations that can increase the efficacy of the insecticide. Another area of research is the study of the environmental impact of Tert-butyl N-[(Z)-hex-2-enyl]carbamate and the development of strategies to reduce its potential negative effects. Additionally, there is a need for further research on the mechanism of action of Tert-butyl N-[(Z)-hex-2-enyl]carbamate and its effects on non-target organisms.
Conclusion:
Tert-butyl N-[(Z)-hex-2-enyl]carbamate is a carbamate insecticide that has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests and has low toxicity to non-target organisms. Tert-butyl N-[(Z)-hex-2-enyl]carbamate works by inhibiting the activity of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately, death. While Tert-butyl N-[(Z)-hex-2-enyl]carbamate has several advantages for use in lab experiments, it also has some limitations and potential negative effects on the environment. Future research on Tert-butyl N-[(Z)-hex-2-enyl]carbamate should focus on the development of new formulations, the study of its environmental impact, and further investigation into its mechanism of action.
Synthesemethoden
Tert-butyl N-[(Z)-hex-2-enyl]carbamate can be synthesized by reacting tert-butyl chloroformate with (Z)-hex-2-enylamine. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(Z)-hex-2-enyl]carbamate has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of insect pests, including those that are resistant to other insecticides. Tert-butyl N-[(Z)-hex-2-enyl]carbamate is also known to have low toxicity to non-target organisms, making it an attractive alternative to other insecticides.
Eigenschaften
CAS-Nummer |
144019-21-6 |
|---|---|
Produktname |
Tert-butyl N-[(Z)-hex-2-enyl]carbamate |
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-hex-2-enyl]carbamate |
InChI |
InChI=1S/C11H21NO2/c1-5-6-7-8-9-12-10(13)14-11(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,12,13)/b8-7- |
InChI-Schlüssel |
IKJKCVLGPBBYBU-FPLPWBNLSA-N |
Isomerische SMILES |
CCC/C=C\CNC(=O)OC(C)(C)C |
SMILES |
CCCC=CCNC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC=CCNC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, 2-hexenyl-, 1,1-dimethylethyl ester, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



